molecular formula C6H2F4INO3S B1454383 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate CAS No. 1261365-53-0

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

Cat. No.: B1454383
CAS No.: 1261365-53-0
M. Wt: 371.05 g/mol
InChI Key: FGMROSXFLPQCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used and safety data sheets should be consulted when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate typically involves the trifluoromethanesulfonation of 5-Fluoro-3-iodopyridine. The reaction is carried out using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine . The reaction is usually performed at low temperatures to prevent decomposition of the product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimization for larger scale production. This includes the use of continuous flow reactors to improve yield and efficiency .

Mechanism of Action

Properties

IUPAC Name

(5-fluoro-3-iodopyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4INO3S/c7-3-1-4(11)5(12-2-3)15-16(13,14)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMROSXFLPQCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147799
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-53-0
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 5-fluoro-3-iodo-2-pyridinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
Reactant of Route 4
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.